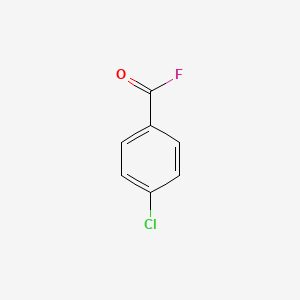![molecular formula C16H22Mg B12095573 Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B12095573.png)
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-, also known as bis(isopropylcyclopentadienyl)magnesium, is an organometallic compound with the molecular formula C16H22Mg. This compound is characterized by the presence of two isopropyl-substituted cyclopentadienyl ligands bonded to a central magnesium atom. It is a yellow liquid that is primarily used in research and development settings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- typically involves the reaction of isopropylcyclopentadiene with a magnesium source. One common method is the reaction of isopropylcyclopentadiene with magnesium in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield .
化学反応の分析
Types of Reactions
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands.
Complex Formation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, halogens, and other organometallic reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield magnesium oxide, while substitution reactions can produce a variety of organometallic complexes .
科学的研究の応用
Magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs).
Chemical Synthesis: It serves as a reagent in the synthesis of complex organic molecules and other organometallic compounds
作用機序
The mechanism of action of magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- involves the coordination of the cyclopentadienyl ligands to the magnesium center. This coordination stabilizes the magnesium atom and allows it to participate in various chemical reactions. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds by accepting electron pairs from other molecules .
類似化合物との比較
Similar Compounds
- Bis(n-propylcyclopentadienyl)magnesium
- Bis(pentamethylcyclopentadienyl)magnesium
- Magnesium bromide ethyl etherate
Uniqueness
Compared to similar compounds, magnesium, bis[1-(1-methylethyl)-2,4-cyclopentadien-1-yl]- is unique due to the presence of isopropyl groups on the cyclopentadienyl ligands. This structural feature can influence the compound’s reactivity and stability, making it suitable for specific applications in catalysis and material science .
特性
分子式 |
C16H22Mg |
|---|---|
分子量 |
238.65 g/mol |
IUPAC名 |
magnesium;5-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C8H11.Mg/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;/q2*-1;+2 |
InChIキー |
AGFXOVASYCJRFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)[C-]1C=CC=C1.CC(C)[C-]1C=CC=C1.[Mg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12095498.png)
![Diphenyl [(1S,2R)-1,2,3-trihydroxypropyl]phosphonate](/img/structure/B12095504.png)

![11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro-](/img/structure/B12095510.png)

![7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12095524.png)

![6-Hydrazinyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B12095548.png)



![1-(2,4-dihydroxyphenyl)-17-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol](/img/structure/B12095590.png)
![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)
![1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol](/img/structure/B12095600.png)
